molecular formula C17H27NO2S B2432237 N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide CAS No. 330467-19-1

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2432237
CAS No.: 330467-19-1
M. Wt: 309.47
InChI Key: HCKFYWILXYYNHM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide is a chemical compound with the molecular formula C17H27NO2S and a molecular weight of 309.47 g/mol . It is known for its unique structural features, which include a cyclohexyl group, an ethyl group, and a trimethylbenzenesulfonamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide is utilized in several scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-cyclohexyl-N-methyl-2,4,6-trimethylbenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    This compound: Similar structure but with different substituents on the benzene ring.

    N-cyclohexyl-N-ethylbenzenesulfonamide: Lacks the trimethyl groups on the benzene ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-14(3)11-13(2)12-15(17)4/h11-12,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFYWILXYYNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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